molecular formula C33H35CaFN2O5 B1141748 (3S,5R)-Atorvastatin Calcium Salt CAS No. 887196-25-0

(3S,5R)-Atorvastatin Calcium Salt

Cat. No.: B1141748
CAS No.: 887196-25-0
M. Wt: 598.7 g/mol
InChI Key: BWFCZHDTTAYGNN-OUPRKWGVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-Atorvastatin Calcium Salt involves multiple steps, including the formation of the pyrrole ring, introduction of the fluorophenyl group, and subsequent hydroxylation. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. The use of automated reactors and stringent quality control measures ensures consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-Atorvastatin Calcium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups results in the formation of ketones, while reduction of the carbonyl groups yields alcohols .

Scientific Research Applications

(3S,5R)-Atorvastatin Calcium Salt has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (3S,5R)-Atorvastatin Calcium Salt involves the inhibition of HMG-CoA reductase, an enzyme responsible for the synthesis of cholesterol in the liver. By inhibiting this enzyme, the compound reduces the production of cholesterol, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the blood. This reduction in LDL cholesterol helps prevent the buildup of plaques in the arteries, thereby reducing the risk of cardiovascular diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,5R)-Atorvastatin Calcium Salt is unique due to its specific stereochemistry, which contributes to its high efficacy and selectivity in inhibiting HMG-CoA reductase. Its fluorophenyl group also enhances its binding affinity to the enzyme, making it a potent cholesterol-lowering agent .

Properties

CAS No.

887196-25-0

Molecular Formula

C33H35CaFN2O5

Molecular Weight

598.7 g/mol

IUPAC Name

calcium;(3S,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate

InChI

InChI=1S/C33H35FN2O5.Ca/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/t26-,27+;/m1./s1

InChI Key

BWFCZHDTTAYGNN-OUPRKWGVSA-N

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca]

SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2]

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca]

Synonyms

(βS,δR)-2-(4-Fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic Acid Calcium Salt;  USP Atorvastatin Related Compound B; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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